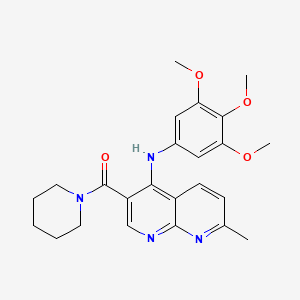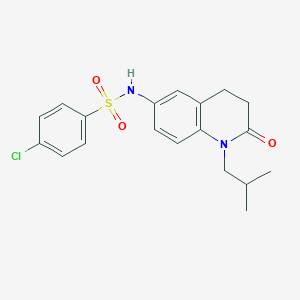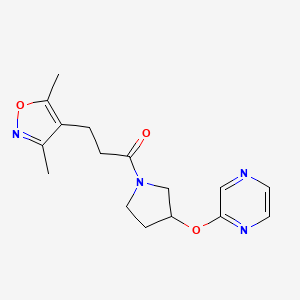![molecular formula C12H17N3O3 B2572326 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide CAS No. 923156-08-5](/img/structure/B2572326.png)
4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide” is a chemical compound with the CAS Number: 923156-08-5 . It has a molecular weight of 251.29 and its IUPAC name is 4-[(1,2-dimethylpropyl)amino]-3-nitrobenzamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.28 . It is a powder and is typically stored at room temperature . Unfortunately, the boiling point is not specified .Applications De Recherche Scientifique
Pharmacological Properties and Antiarrhythmic Activity
- Derivatives of nitrobenzamide, similar to the queried compound, have demonstrated marked antiarrhythmic activity, specifically in models of calcium chloride and aconitin arrhythmia. A notable derivative exhibited significant antiarrhythmic properties with a wider therapeutic ratio compared to known antiarrhythmic drugs, highlighting its potential in pharmacological applications (Avdyunina et al., 2019).
Cancer Detection and Imaging
- Fluoroarylvaline derivatives of nitrobenzamide, similar to the chemical structure , have been researched for their potential in tumor detection. They demonstrated promising results in PET (Positron Emission Tomography) imaging for tumor detection, with favorable tumor-to-blood and tumor-to-brain ratios, suggesting their utility in medical imaging and cancer diagnosis (Qiao et al., 2009).
Antibacterial Properties
- Certain nitrobenzamide derivatives have been synthesized and shown significant antibacterial properties. For instance, certain compounds exhibited the lowest minimum inhibitory concentration values against specific bacterial strains, marking their potential as effective antibacterial agents (Ravichandiran et al., 2015).
Biological Activity and DNA Interaction
- Some aminoantipyrine analogues of nitrobenzamide have shown a variety of biological activities including antibacterial, cytotoxic, and anticonvulsant properties. Furthermore, these compounds revealed appreciable DNA cleavage activities and interactions with specific protein receptors, indicating their potential in therapeutic and diagnostic applications (Ren et al., 2020).
Chemical Synthesis and Structural Analysis
- Research into nitrobenzamide derivatives has led to advancements in chemical synthesis techniques and structural analysis. For example, solvent-free synthesis methods have been developed for certain derivatives, and their antibacterial activity has been assessed, adding to the compound's utility in various scientific applications (Rafiee Pour et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-methylbutan-2-ylamino)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDELJFHRIBKNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2572249.png)

![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2572252.png)
![N-[3-(Fluoren-9-ylideneaminooxy)-2-hydroxy-propyl]-N-(4-fluoro-phenyl)-methanesulfonamide](/img/structure/B2572253.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)
![4-Methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2572257.png)

![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)
![3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2572263.png)
![N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2572265.png)